2,6-Dimethylcyclohexylamine
Overview
Description
2,6-Dimethylcyclohexylamine is an organic compound with the molecular formula C8H17N. It is a tertiary amine, characterized by a cyclohexane ring substituted with two methyl groups at the 2 and 6 positions and an amino group. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.
Mechanism of Action
Mode of Action
The Leuckart reaction, a method used for the synthesis of amines, has been associated with the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2,6-dimethylcyclohexan-1-amine . .
Biochemical Analysis
Biochemical Properties
2,6-Dimethylcyclohexylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that participate in further biochemical transformations . Additionally, this compound can act as a substrate for monoamine oxidase, leading to its deamination and subsequent involvement in metabolic pathways .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with G protein-coupled receptors, such as trace amine-associated receptors (TAARs). Activation of these receptors can modulate neurotransmitter release and impact cellular communication . Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can result in the activation or inhibition of enzymes, such as cytochrome P450 and monoamine oxidase, which are crucial for its metabolic processing . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to alterations in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that this compound can undergo oxidation and other chemical transformations, leading to the formation of degradation products . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently by the liver and other organs. At higher doses, this compound can cause adverse effects, including hepatotoxicity and neurotoxicity . Studies in rodents have shown that high doses of this compound can lead to oxidative stress and damage to cellular structures .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 and monoamine oxidase enzymes. These enzymes facilitate the oxidation and deamination of this compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biological activity and can influence its overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . The localization of this compound within cells is essential for its activity and can impact its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylcyclohexylamine can be synthesized through the hydrogenation of 2,6-dimethylphenol in the presence of ammonia and a hydrogen transfer catalyst at elevated temperatures and pressures . Another method involves the reaction of 2,6-dimethylcyclohexanone with ammonia in the presence of a dehydrogenation catalyst .
Industrial Production Methods: On an industrial scale, this compound is typically produced by the hydrogenation of 2,6-dimethylphenol using a cobalt or nickel-based catalyst . This method is preferred due to its efficiency and the availability of the starting materials.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted cyclohexylamines.
Scientific Research Applications
2,6-Dimethylcyclohexylamine has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with amine functionalities.
Industry: It is used in the production of herbicides, fungicides, and plant growth regulators.
Comparison with Similar Compounds
Cyclohexylamine: An aliphatic amine with a similar structure but without the methyl substitutions.
N,N-Dimethylcyclohexylamine: A tertiary amine with a similar structure but different substitution pattern.
Uniqueness: 2,6-Dimethylcyclohexylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methyl groups at the 2 and 6 positions enhances its steric hindrance, affecting its interaction with other molecules and its overall reactivity.
Properties
IUPAC Name |
2,6-dimethylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6-4-3-5-7(2)8(6)9/h6-8H,3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGAAWJLYHYMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988158 | |
Record name | 2,6-Dimethylcyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-63-1 | |
Record name | 2,6-Dimethylcyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6850-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylcyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethylcyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60988158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylcyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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